molecular formula C14H19NOS2 B13415063 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol CAS No. 6293-00-1

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol

Cat. No.: B13415063
CAS No.: 6293-00-1
M. Wt: 281.4 g/mol
InChI Key: KUYLKQQSZDJZSA-UHFFFAOYSA-N
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Description

3-Dimethylamino-1,1-di-2-thienyl-1-butanol is a chemical compound known for its unique structure and properties It is characterized by the presence of two thienyl groups attached to a butanol backbone, with a dimethylamino group at the first carbon position

Preparation Methods

The synthesis of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Dimethylamino-1,1-di-2-thienyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Dimethylamino-1,1-di-2-thienyl-1-butanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thienyl groups contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-Dimethylamino-1,1-di-2-thienyl-1-butanol can be compared with similar compounds such as:

    3-Dimethylamino-1,1-di-2-thienyl-1-butene: This compound has a similar structure but differs in the presence of a double bond.

    3-Dimethylamino-1,1-di-2-thienyl-1-propanol: This compound has a shorter carbon chain, which affects its reactivity and applications. The uniqueness of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol lies in its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

6293-00-1

Molecular Formula

C14H19NOS2

Molecular Weight

281.4 g/mol

IUPAC Name

3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol

InChI

InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3

InChI Key

KUYLKQQSZDJZSA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C

Origin of Product

United States

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